3,3-Difluoroazetidine-1-carboxamide
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Overview
Description
3,3-Difluoroazetidine-1-carboxamide is a chemical compound with the molecular formula C4H6F2N2O It is characterized by the presence of a difluoro-substituted azetidine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine-1-carboxamide typically involves the reaction of azetidine with fluorinating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoroazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3,3-Difluoroazetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
3,3-Difluoroazetidine: A structurally similar compound with different functional groups.
3,3-Difluoropyrrolidine: Another fluorinated azetidine derivative with distinct properties.
4,4-Difluoropiperidine: A related compound with a piperidine ring instead of an azetidine ring.
Uniqueness: 3,3-Difluoroazetidine-1-carboxamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical reactivity and potential applications. Its difluoro substitution enhances its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,3-difluoroazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-8(2-4)3(7)9/h1-2H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBKNQZYXLPIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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